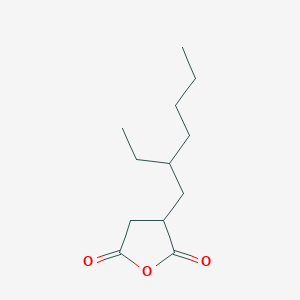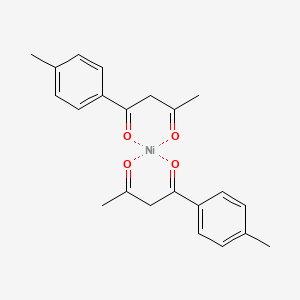
1-(4-methylphenyl)butane-1,3-dione;nickel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methylphenyl)butane-1,3-dione;nickel is an organometallic compound that combines the organic molecule 1-(4-methylphenyl)butane-1,3-dione with nickel
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-methylphenyl)butane-1,3-dione is typically synthesized through the condensation reaction of acetophenone and ethyl acetate . The reaction is carried out under basic conditions, often using sodium ethoxide as a catalyst. The resulting product is then purified through recrystallization or distillation.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(4-methylphenyl)butane-1,3-dione can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The compound is then complexed with nickel through a coordination reaction, where nickel salts (e.g., nickel chloride) are reacted with the organic ligand in the presence of a suitable solvent.
Chemical Reactions Analysis
Types of Reactions: 1-(4-methylphenyl)butane-1,3-dione;nickel undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the nickel center is replaced by other metal ions or ligands.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ligand exchange reactions using various metal salts in aqueous or organic solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new metal-ligand complexes.
Scientific Research Applications
1-(4-methylphenyl)butane-1,3-dione;nickel has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in cross-coupling reactions and polymerization processes.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in cancer therapy as a metal-based drug.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)butane-1,3-dione;nickel involves coordination of the nickel center with the organic ligand. This coordination facilitates various chemical reactions by stabilizing transition states and lowering activation energies. The compound can interact with molecular targets such as enzymes and DNA, leading to biological effects like antimicrobial activity or cytotoxicity in cancer cells .
Comparison with Similar Compounds
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione: Similar structure but with trifluoromethyl groups, leading to different chemical properties and reactivity.
1-(4-methylphenyl)butane-1,3-dione: The parent compound without the nickel coordination, used in various organic synthesis applications.
Uniqueness: 1-(4-methylphenyl)butane-1,3-dione;nickel is unique due to its combination of organic and inorganic components, which imparts distinct catalytic and biological properties
Properties
CAS No. |
54438-67-4 |
|---|---|
Molecular Formula |
C22H24NiO4 |
Molecular Weight |
411.1 g/mol |
IUPAC Name |
1-(4-methylphenyl)butane-1,3-dione;nickel |
InChI |
InChI=1S/2C11H12O2.Ni/c2*1-8-3-5-10(6-4-8)11(13)7-9(2)12;/h2*3-6H,7H2,1-2H3; |
InChI Key |
OOLSQSZHGSQWGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(=O)C.CC1=CC=C(C=C1)C(=O)CC(=O)C.[Ni] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


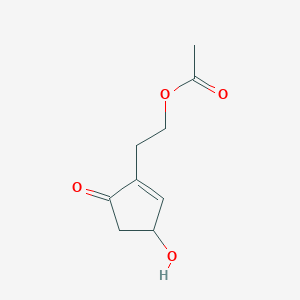
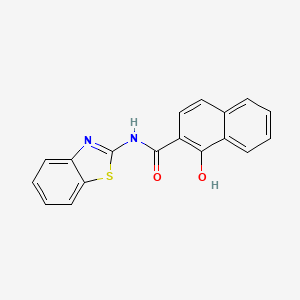
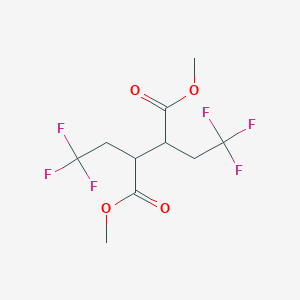
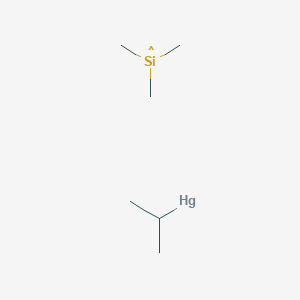
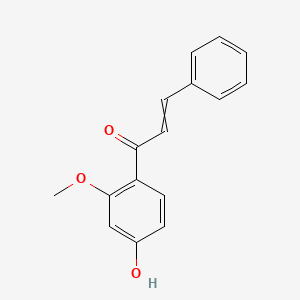

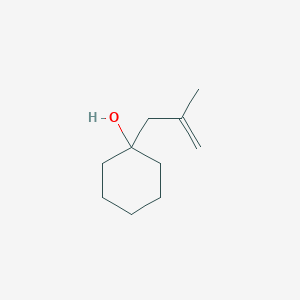

![Methyl 2-[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]acetate](/img/structure/B14649433.png)
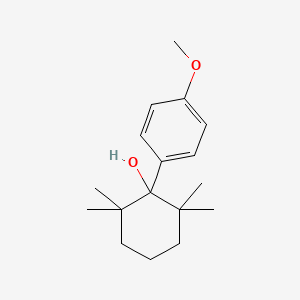
![[1,1'-Biphenyl]-2-amine, 2'-azido-](/img/structure/B14649440.png)
![6-[2-(4-Nitrophenyl)ethenyl]-2,3-dihydro-1,4-benzodioxine](/img/structure/B14649447.png)
![2-(7-Amino-3h-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-4-(hydroxymethyl)cyclopentanol](/img/structure/B14649456.png)
